molecular formula C7H5F2NO2 B3138757 1,2-Difluoro-5-methyl-3-nitrobenzene CAS No. 468718-05-0

1,2-Difluoro-5-methyl-3-nitrobenzene

Cat. No. B3138757
CAS RN: 468718-05-0
M. Wt: 173.12 g/mol
InChI Key: ISWPRFDMJAWGIR-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a solid substance with a molecular weight of 173.12 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 247.5±35.0 C at 760 mmHg .

Scientific Research Applications

Chemical Reactivity and Structural Analysis 1,2-Difluoro-5-methyl-3-nitrobenzene is a compound that has not been extensively studied in isolation for specific applications. However, research on similar difluoronitrobenzene compounds and their reactions can provide insights into the potential applications and characteristics of this compound. For instance, studies on difluoronitrobenzenes reveal their utility in synthesizing various organic compounds through nucleophilic aromatic substitution reactions. These reactions often result in the displacement of fluorine atoms by other groups, providing a pathway to a wide range of derivatives with potential applications in materials science, pharmaceuticals, and organic synthesis (Plater & Harrison, 2023).

Electron Attachment and Spectroscopy Studies Research into the electronic properties of nitrobenzene derivatives, including difluoronitrobenzenes, explores their behavior under electron attachment. Such studies are crucial for understanding the photophysics and photochemistry of these molecules, potentially leading to applications in designing materials with specific electronic or optical properties (Asfandiarov et al., 2007).

Molecular Structure and Conformation The molecular structure and conformation of difluoronitrobenzenes have been examined, highlighting the influence of fluorine substitution on the molecule's geometry and electronic structure. Such studies are fundamental for the development of new materials and chemicals, providing a basis for understanding how modifications to the benzene ring affect the compound's properties and reactivity (Medjroubi et al., 2017).

Reactivity with Strong Bases The reactivity of fluoronitrobenzenes with strong bases has been investigated, showing the formation of various reaction products. These findings have implications for synthetic chemistry, where fluoronitrobenzenes can be used as precursors or intermediates in the synthesis of more complex molecules (Gierczyk et al., 2003).

Synthesis of Derivatives and Potential Applications The synthesis of novel derivatives from difluoronitrobenzenes, including those with potential anticancer and antiviral properties, has been explored. While specific applications for this compound are not directly mentioned, the methodologies and reactions applied to similar compounds suggest avenues for developing pharmaceuticals and other functional materials (Wang et al., 2000).

Safety and Hazards

The safety information for 1,2-Difluoro-5-methyl-3-nitrobenzene includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-difluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWPRFDMJAWGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Difluorotoluene (9.00 g, 70.3 mmol), ammonium nitrate (6.75 g, 84.3 mmol) and trifluoroacetic acid (25 ml) were stirred at ambient temperature for 18 h. The resulting solution was made basic to pH>10 with 5 N sodium hydroxide and, after cooling to ambient temperature, extracted with diethyl ether (3×40 ml). The combined organic layers were washed with brine (40 ml) and dried over anhydrous sodium sulfate. The filtrate was concentrated in vacuo. The crude product was purified by silica gel column chromatography, eluting with hexanes/ethyl acetate (9:1), to afford 3,4-difluoro-5-nitrotoluene (4.63 g, 40%) as a light yellow oil. 1H-NMR δ(400 MHz, CDCl3) 7.94 (1H, dd, J=9.9, 7.3 Hz), 7.17 (1H, dd, J=10.3, 7.6 Hz), 2.61 (3H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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